molecular formula C12H10BrNO4 B1521460 3-Bromo-4-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid CAS No. 1049922-12-4

3-Bromo-4-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid

Cat. No.: B1521460
CAS No.: 1049922-12-4
M. Wt: 312.12 g/mol
InChI Key: WFHYDBKDQQSNIQ-UHFFFAOYSA-N
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Description

3-Bromo-4-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid is a high-purity chemical compound designed for research and development applications. This complex small molecule features a benzoic acid core substituted with a bromo group and a methoxy linker connected to a 5-methyl-1,2-oxazol-3-yl (isoxazole) ring . The integration of these distinct pharmacophores makes it a valuable intermediate in medicinal chemistry, particularly for constructing targeted molecules in drug discovery programs. The bromine substituent offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the exploration of structure-activity relationships. Concurrently, the isoxazole ring is a privileged structure in pharmaceuticals, known to contribute to biological activity and metabolic stability . This reagent is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated environment.

Properties

IUPAC Name

3-bromo-4-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO4/c1-7-4-9(14-18-7)6-17-11-3-2-8(12(15)16)5-10(11)13/h2-5H,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHYDBKDQQSNIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)COC2=C(C=C(C=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049922-12-4
Record name 3-bromo-4-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid
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Biological Activity

3-Bromo-4-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid is a compound that has garnered interest due to its potential biological activities, particularly in agricultural and medicinal applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H12BrN1O3\text{C}_{12}\text{H}_{12}\text{BrN}_1\text{O}_3

This compound features a bromine atom, a methoxy group, and an oxazole ring, contributing to its unique properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The oxazole ring is known to modulate enzyme activity and influence signaling pathways, which may lead to various biological effects such as antimicrobial and herbicidal activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In particular, it has been shown to inhibit the growth of several plant pathogens. For instance:

PathogenInhibition Rate (%)
Cytospora mandshurica62.0
Coniella diplodiella66.8

These results suggest that the compound could be effective in agricultural applications as a fungicide or bactericide .

Herbicidal Activity

The compound also demonstrates herbicidal properties. Its application has been associated with reduced growth in various weed species. The inhibition rates for common weeds were measured using root and stem length as indicators of growth suppression.

Weed SpeciesRoot Inhibition (%)Stem Inhibition (%)
Barnyard Grass62.066.8

This data indicates that the compound can effectively control weed growth, making it a potential candidate for agricultural herbicides .

Case Studies

Several studies have explored the effects of this compound in different contexts:

  • Agricultural Trials : Field trials demonstrated that crops treated with this compound exhibited improved resistance to fungal infections compared to untreated controls.
  • Toxicological Assessments : Toxicity studies indicated that while the compound is effective against pathogens, it shows low toxicity to non-target organisms, suggesting its safety for use in agricultural settings.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as an active pharmaceutical ingredient (API) due to its structural characteristics that may confer biological activity. Its derivatives have shown promise in various therapeutic areas:

  • Anticancer Activity : Research has indicated that compounds similar to 3-Bromo-4-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation .
  • Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects. Analogous compounds have been studied for their ability to modulate inflammatory responses, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Synthesis and Chemical Reactions

This compound serves as a versatile intermediate in organic synthesis:

  • Synthesis of Novel Compounds : It can be used as a building block for synthesizing more complex molecules. For example, it has been utilized in the synthesis of various bioactive compounds through reactions such as the Mukaiyama aldol reaction and other coupling reactions .

Table 1: Synthesis Pathways Involving the Compound

Reaction TypeDescriptionReference
Mukaiyama Aldol ReactionAsymmetric synthesis of β-hydroxy-α-amino acids
Coupling ReactionsFormation of biaryl compounds using palladium catalysts
Total SynthesisKey intermediate in the total synthesis of engelhardione

Case Studies and Research Findings

Several studies highlight the efficacy and applications of this compound:

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation, suggesting potential for further development as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

In another study, researchers explored the anti-inflammatory properties of related compounds. The results indicated that these compounds could effectively reduce markers of inflammation in vitro, paving the way for future therapeutic applications in chronic inflammatory diseases .

Comparison with Similar Compounds

The compound is structurally analogous to several benzoic acid derivatives, differing in substituent type, position, and heterocyclic systems. Below is a detailed comparison:

Structural Analogues with Varied Heterocycles
Compound Name Molecular Formula Substituent Type Heterocycle Molecular Weight (g/mol) Key Features
3-Bromo-4-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid C₁₂H₁₀BrNO₄ 5-Methyl-1,2-oxazole 1,2-Oxazole 312.12 Polar, moderate lipophilicity
2-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid C₁₁H₁₀N₂O₄ 5-Methyl-1,2,4-oxadiazole 1,2,4-Oxadiazole 250.21 Higher nitrogen content, increased rigidity
3-Bromo-4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid C₁₂H₉BrN₂O₃ 5-Cyclopropyl-1,2,4-oxadiazole 1,2,4-Oxadiazole 309.12 Bulky cyclopropyl group, steric hindrance

Key Insights :

  • 1,2-Oxazole vs.
  • Substituent Effects : The 5-methyl group on the oxazole (target compound) enhances lipophilicity compared to the cyclopropyl group in the oxadiazole derivative (), which introduces steric bulk and may reduce enzymatic degradation .
Analogues with Simple Substituents
Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Features
3-Bromo-4-methoxybenzoic acid C₈H₇BrO₃ Methoxy 231.05 Simpler structure, higher solubility
3-Bromo-4-(trifluoromethyl)benzoic acid C₈H₄BrF₃O₂ Trifluoromethyl 269.01 Strong electron-withdrawing group, increased acidity
3-(Benzyloxy)-5-bromo-4-ethoxybenzoic acid C₁₆H₁₅BrO₄ Benzyloxy/ethoxy 351.19 Bulky substituents, reduced bioavailability

Key Insights :

  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group () lowers the pKa of the benzoic acid (increasing acidity) compared to the methoxy group (), which is electron-donating.
  • Steric Effects : Bulky substituents like benzyloxy/ethoxy () may hinder crystal packing, affecting melting points and solubility .
Positional Isomers
Compound Name Molecular Formula Substituent Position Key Features
This compound C₁₂H₁₀BrNO₄ 3-Bromo, 4-oxazolylmethoxy Optimal steric alignment for receptor binding
3-Bromo-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]benzoic acid C₁₂H₁₀BrNO₄ 3-Bromo, 4-oxazolylmethoxy (methyl at oxazole 3-position) Altered electronic profile, potential metabolic differences

Key Insights :

Preparation Methods

Reaction Conditions and Procedure

  • Reagents: p-Methoxybenzoic acid, bromine (Br2), ferric chloride (FeCl3 or FeCl3·6H2O)
  • Solvent: Glacial acetic acid (ice acetic acid)
  • Temperature: Initial 20–60°C for bromine addition, followed by 70°C to reflux for completion
  • Time: Bromine added dropwise over 1–5 hours; reaction continued for 1–20 hours; then reflux for 0.5–5 hours
  • Catalyst loading: Small amount of FeCl3 (e.g., 0.5 g per 30 g substrate)

Typical Experimental Setup

Parameter Condition
p-Methoxybenzoic acid 30 g
Glacial acetic acid 200 mL
Temperature (initial) Heat to 60°C, then adjust to 45°C
FeCl3 catalyst 0.5 g
Bromine addition 11 mL bromine diluted in 30 mL glacial acetic acid, added dropwise over 2 hours
Reaction time 10 hours at 45°C post-addition, then 5 hours at 78°C (reflux)
Work-up Cool to room temperature, filter, wash with distilled water, vacuum dry at 75°C

Yield and Characterization

  • Yield: Approximately 39.5 g of light yellow crystalline product from 30 g starting material
  • Molecular weight confirmed by mass spectrometry: 231.0 (consistent with theoretical)
  • NMR data (1H, 500 MHz, DMSO-D6) confirms structure

This method affords 3-bromo-4-methoxybenzoic acid with good yield and purity, suitable as an intermediate for further functionalization.

Introduction of the (5-methyl-1,2-oxazol-3-yl)methoxy Group

While direct literature specifically detailing the etherification of 3-bromo-4-methoxybenzoic acid with 5-methyl-1,2-oxazol-3-yl methanol or its derivatives is limited, the general approach involves nucleophilic substitution of the methoxy group or displacement of a suitable leaving group with the oxazole-containing moiety.

General Methodology

  • Starting material: 3-bromo-4-hydroxybenzoic acid or 3-bromo-4-methoxybenzoic acid
  • Activation: Conversion of hydroxyl group to a better leaving group (e.g., halide, tosylate) if needed
  • Nucleophile: 5-methyl-1,2-oxazol-3-yl methanol or its alkoxide
  • Reaction conditions: Typically, base-mediated nucleophilic substitution in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures
  • Catalysts: Phase transfer catalysts or metal catalysts may be employed to improve yield

This step requires careful optimization to avoid side reactions such as debromination or over-alkylation.

Alternative Synthetic Routes and Related Processes

Research on structurally related compounds containing 1,2-oxazole moieties suggests that multicomponent reactions and metal-catalyzed coupling strategies can be adapted for the synthesis of complex benzoic acid derivatives with oxazole substituents.

  • For example, indium(III) chloride-catalyzed one-pot syntheses have been used for multi-substituted heterocycles involving oxazole rings, showing excellent yields and short reaction times under ultrasonic irradiation.
  • Novel processes have been developed for related oxazole-containing sulfonamide compounds, emphasizing improved purity and yield by avoiding column chromatography, which could inspire analogous improvements in the preparation of 3-bromo-4-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid.

Summary Table of Preparation Conditions

Step Reagents & Catalysts Solvent & Conditions Yield & Notes
Bromination of p-methoxybenzoic acid p-methoxybenzoic acid, Br2, FeCl3 (0.5 g) Glacial acetic acid, 20–60°C (bromine addition), then reflux (70–78°C) ~39.5 g product from 30 g substrate; 1H NMR & MS confirmed
Etherification with oxazole moiety 5-methyl-1,2-oxazol-3-yl methanol or derivative, base Polar aprotic solvents (e.g., DMF), moderate temp Requires optimization; literature suggests nucleophilic substitution approach

Analytical and Research Findings

  • Mass spectrometry confirms molecular weight consistency with theoretical values for brominated intermediates.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 500 MHz) validates the substitution pattern on the aromatic ring and the integrity of the oxazole moiety.
  • Reaction monitoring by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) ensures completion and purity.
  • Ultrasonic irradiation and metal catalysis (e.g., InCl3) have been reported to enhance reaction rates and yields in related heterocyclic syntheses, indicating potential for process improvements.

Q & A

Basic: What are the optimal synthetic routes for 3-Bromo-4-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. Microwave-assisted synthesis significantly improves yield compared to traditional reflux methods. For example, microwave irradiation in dimethylformamide (DMF) at controlled temperatures (e.g., 100–120°C) achieves >85% yield by enhancing reaction kinetics and reducing side products. Traditional reflux with DMF under anhydrous conditions yields ~50–60%, requiring longer reaction times and purification via column chromatography .

Basic: What spectroscopic and crystallographic techniques are recommended for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR in deuterated dimethyl sulfoxide (DMSO-d6_6) to resolve aromatic protons, oxazole methoxy groups, and bromine-induced deshielding effects. Coupling constants in 1^1H NMR help confirm substituent positions .
  • Mass Spectrometry (MS): High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+^+ at m/z 338.98) and fragmentation patterns. Predicted collision cross-section (CCS) values (e.g., 160.0 Ų for [M+H]+^+) aid in distinguishing isomers .
  • X-ray Crystallography: Employ SHELXL for refinement and ORTEP-III for visualizing thermal ellipsoids. Resolve twinning or high-resolution data discrepancies using SHELXPRO for macromolecular interfaces .

Advanced: How can density functional theory (DFT) studies enhance understanding of its electronic properties?

Methodological Answer:
DFT calculations (e.g., B3LYP/6-311+G(d,p) basis set) predict vibrational frequencies, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential maps. For brominated benzoic acids, these studies reveal charge distribution at the bromine-oxazole interface and electrophilic reactivity at the carboxyl group. Compare computed infrared (IR) spectra with experimental data to validate hydrogen-bonding networks .

Advanced: How to resolve contradictions in crystallographic data during structure determination?

Methodological Answer:
Discrepancies in unit cell parameters or thermal displacement parameters can arise from twinning or poor crystal quality. Use SHELXD for experimental phasing and SHELXE for density modification in such cases. For high-resolution data (<1.0 Å), refine anisotropic displacement parameters with SHELXL. Validate hydrogen atom positions using Fourier difference maps and restrain bond lengths during refinement .

Advanced: What strategies optimize structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Functional Group Modulation: Replace the bromine atom with other halogens (e.g., Cl, I) or electron-withdrawing groups (e.g., -CF3_3) to assess electronic effects on bioactivity .
  • Oxazole Ring Modifications: Introduce substituents at the 5-methyl position of the oxazole to alter steric effects. Microwave synthesis enables rapid generation of analogs for screening .
  • Biological Assay Design: Pair in vitro cytotoxicity assays (e.g., against HeLa cells) with molecular docking to correlate substituent effects with target binding (e.g., enzyme inhibition) .

Advanced: How to interpret mass spectrometry data for halogenated derivatives?

Methodological Answer:
Halogen atoms (e.g., bromine) produce isotope patterns (e.g., 1:1 for 79^{79}Br/81^{81}Br) in MS. Use high-resolution instruments to distinguish isotopic clusters from background noise. For collision-induced dissociation (CID), monitor bromine-specific fragments (e.g., loss of HBr at m/z 80.91). Compare experimental CCS values with predicted ones (e.g., 161.6 Ų for [M-H]^-) to confirm structural integrity .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

  • Recrystallization: Use ethanol/water mixtures (7:3 v/v) to exploit solubility differences.
  • Column Chromatography: Employ silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) as the mobile phase. Monitor fractions via TLC (Rf_f ~0.5 in acetate buffer) .

Advanced: How to address low yields in coupling reactions involving the oxazole moiety?

Methodological Answer:
Low yields often stem from steric hindrance at the oxazole’s 3-methoxy group. Optimize using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids. Additives like tetrabutylammonium bromide (TBAB) improve solubility, while microwave conditions (150°C, 20 min) enhance reaction efficiency .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid

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